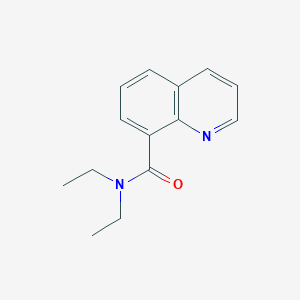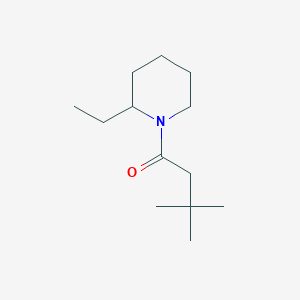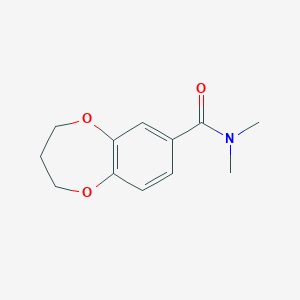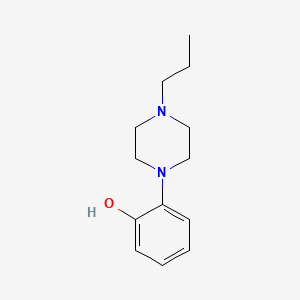
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate, also known as MQPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of pharmacology. MQPC is a piperidine derivative that has shown promising results in various studies, particularly in its ability to inhibit certain enzymes and receptors in the body.
作用机制
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate works by inhibiting certain enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the N-methyl-D-aspartate (NMDA) receptor. By blocking these enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can help regulate neurotransmitter levels in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have antioxidant and anti-inflammatory properties, which can help protect cells from damage and reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This can help researchers better understand the mechanisms behind various medical conditions, and develop more targeted treatments. However, one limitation of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its potential toxicity at high doses, which can make it difficult to determine the optimal dosage for therapeutic use.
未来方向
There are several potential future directions for research on Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating various types of cancer, particularly those that are resistant to traditional chemotherapy treatments. Additionally, further research is needed to better understand the optimal dosage and potential side effects of Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate for therapeutic use.
合成方法
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can be synthesized through a series of chemical reactions involving piperidine, quinoline-8-carboxylic acid, and methyl chloroformate. The process involves the use of various reagents and solvents, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained.
科学研究应用
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to inhibit the growth of cancer cells by blocking certain enzymes and receptors involved in cell proliferation. In Alzheimer's and Parkinson's research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has shown potential as a neuroprotective agent, protecting brain cells from damage and degeneration.
属性
IUPAC Name |
methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)13-7-10-19(11-8-13)16(20)14-6-2-4-12-5-3-9-18-15(12)14/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICFGVROGBEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














